molecular formula C15H11ClN4O2 B3876247 1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone

1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone

Cat. No.: B3876247
M. Wt: 314.72 g/mol
InChI Key: LDMHLYBIISWVES-REZTVBANSA-N
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Description

“1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone” is a complex organic compound. It is derived from 1,3-Benzodioxole, an organic compound with the formula C6H4O2CH2 . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .


Synthesis Analysis

The synthesis of 1H-benzimidazole-2-yl hydrazones involves a series of chemical reactions. The process starts with the preparation of 1H-benzimidazolyl-2-sulfonic acid and hydrazine hydrate . The reaction is carried out in a refluxing solution for about 3 hours . The resulting product is then used in the synthesis of the target compound .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several functional groups. The core structure is based on 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. The process starts with the preparation of 1H-benzimidazolyl-2-sulfonic acid and hydrazine hydrate . The reaction is carried out in a refluxing solution for about 3 hours . The resulting product is then used in the synthesis of the target compound .

Future Directions

The future directions for the research and development of “1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone” could involve further exploration of its antiparasitic and antioxidant properties . There may also be potential for the development of new drugs based on this compound, given its bioactivity .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-10-2-3-11-12(6-10)19-15(18-11)20-17-7-9-1-4-13-14(5-9)22-8-21-13/h1-7H,8H2,(H2,18,19,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMHLYBIISWVES-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(N3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(N3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone
Reactant of Route 2
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1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone
Reactant of Route 6
1,3-benzodioxole-5-carbaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone

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